molecular formula C25H30N6O3 B563705 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine CAS No. 1076200-04-8

6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine

Cat. No. B563705
M. Wt: 462.554
InChI Key: SYMJEBDVWRZOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine is a purine derivative that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme cAMP-specific phosphodiesterase (PDE) and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Glycosidation Potential in Metabolic Pathways

Cervenková et al. (2003) investigated the glycosidation potential towards olomoucine-type cyclin-dependent kinase inhibitors, including a compound structurally similar to 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine, in rodent and primate microsomes. This study highlighted interspecies differences in glycoconjugation potential, which is a significant factor when extrapolating metabolic pathways from animals to humans. The research confirmed the aliphatic hydroxyl group of olomoucine-type inhibitors as a target for various glycosidation reactions, with notable differences observed among the species studied [Cervenková et al., 2003].

Carba-Analogues of Antimitotic Compounds

Hocek, Votruba, and Dvořáková (2003) synthesized carba-analogues of antimitotic myoseverin, including derivatives of 9-isopropylpurine, as part of their research on antimitotic compounds. The study involved regioselective cross-coupling reactions, leading to compounds with significant cytostatic activity, highlighting the potential for developing new antimitotic agents [Hocek, Votruba, & Dvořáková, 2003].

properties

IUPAC Name

2-[[(2-hydroxyphenyl)methyl-[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3/c1-17(2)31-16-27-22-23(28-25(29-24(22)31)26-12-7-13-32)30(14-18-8-3-5-10-20(18)33)15-19-9-4-6-11-21(19)34/h3-6,8-11,16-17,32-34H,7,12-15H2,1-2H3,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMJEBDVWRZOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652556
Record name 2,2'-[({2-[(3-Hydroxypropyl)amino]-9-(propan-2-yl)-9H-purin-6-yl}azanediyl)bis(methylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine

CAS RN

1076200-04-8
Record name 2,2'-[({2-[(3-Hydroxypropyl)amino]-9-(propan-2-yl)-9H-purin-6-yl}azanediyl)bis(methylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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